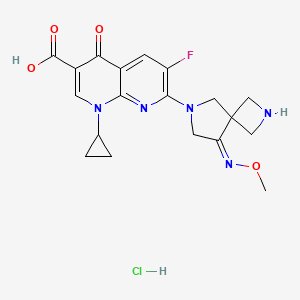

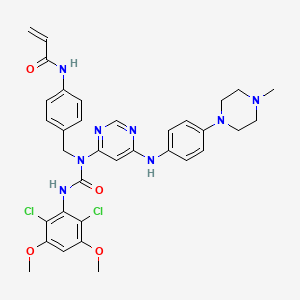

N-(4-((3-(2,6-二氯-3,5-二甲氧基苯基)-1-(6-((4-(4-甲基哌嗪-1-基)苯基)氨基)嘧啶-4-基)脲基)甲基)苯基)丙烯酰胺

描述

FIIN-3 is an inhibitor of FGF receptors (FGFRs; IC50s = 13, 21, 31, and 35 nM for recombinant FGFR1-4, respectively). It is selective for FGFRs over a panel of 456 kinases at a concentration of 1 μM, however, it does inhibit EGFR (IC50 = 204 nM). FIIN-3 inhibits growth of Ba/F3 cells that are dependent on the kinase activity of wild-type FGFR1-4 as well as gatekeeper mutant FGFR2 and FGFR3 (EC50s = <1-69 nM) and inhibits FGFR-dependent signaling in a concentration-dependent manner in FGFR2TEL/V564M-dependent Ba/F3 cells. FIIN-3 also inhibits growth in a panel of cancer cell lines (EC50s = 1.4-499 nM).

FIIN-3 is a potent, selective, irreversible and the next-generation covalent FGFR inhibitor. FIIN-3 is the first inhibitor that can potently inhibit the proliferation of cells dependent upon the gatekeeper mutants of FGFR1 or FGFR2, which confer resistance to first-generation clinical FGFR inhibitors such as NVP-BGJ398 and AZD4547. FIIN-3 has the unprecedented ability to inhibit both the EGF receptor (EGFR) and FGFR covalently by targeting two distinct cysteine residues. FIIN-3 bound with FGFR4 V550L and EGFR L858R.

科学研究应用

FGFR/EGFR Dual Inhibitor

FIIN-3 is a dual inhibitor of FGFR (Fibroblast Growth Factor Receptor) and EGFR (Epidermal Growth Factor Receptor). It has potent in vitro inhibitory activity against FGFR1 and FGFR2 . This makes it a valuable tool in studying the roles of these receptors in various biological processes .

Inhibition of Cell Proliferation

FIIN-3 has been shown to dose-dependently inhibit the proliferation of FGFR1/2/3/4 dependent Ba/F3 cells with EC50s between 193 nM, and EGFR VIII dependent Ba/F3 cells with an EC50 of 135 nM . This suggests potential applications in cancer research and treatment .

Overcoming Drug Resistance

FIIN-3 effectively inhibits FGFR1 and FGFR2 gatekeeper or other mutants in cells which were resistant to many current FGFR inhibitors . This could be particularly useful in the treatment of cancers that have developed resistance to other treatments .

Gastrointestinal Cancer Treatment

Research has shown that the deregulation of FGFR signaling plays a critical role in the carcinogenesis of the gastrointestinal (GI) tract . FIIN-3, as an FGFR inhibitor, could therefore have potential applications in the treatment of GI cancers .

Targeting Specific Mutations

FIIN-3 has been confirmed to be effective against FGFR1 and FGFR2 mutations . This suggests that it could be used in precision medicine, where treatments are tailored to the specific genetic makeup of each patient’s cancer .

Inhibition of Specific Proteins

FIIN-3 has been shown to have strong activity against FGFR4 by targeting Cys522 in the hinge region . This suggests potential applications in the study and treatment of diseases involving this protein .

ATP-competitive Inhibition

FIIN-3 is an ATP-competitive inhibitor . This means it competes with ATP (Adenosine Triphosphate) for binding to its target proteins, thereby inhibiting their activity . This mechanism of action could have various applications in biological research .

Pharmacokinetics and Drug Development

The pharmacokinetics of FIIN-3, including its absorption, distribution, metabolism, and excretion, are important areas of study for drug development . Understanding these properties can help optimize the drug’s effectiveness and minimize potential side effects .

作用机制

- FGFRs play critical roles in various human cancers, and several FGFR inhibitors are currently under clinical investigation .

- Specifically, FIIN-3 inhibits FGFR1, FGFR2, FGFR3, and FGFR4 with IC50 values of 13.1, 21, 31.4, and 35.3 nM, respectively .

- Additionally, because of its conformational flexibility, FIIN-3 can also covalently inhibit EGFR by targeting distinct cysteine residues .

- This unique binding mode confers potent inhibition of cell proliferation, even in the presence of gatekeeper mutants that resist first-generation FGFR inhibitors .

Target of Action

Mode of Action

Result of Action

属性

IUPAC Name |

N-[4-[[(2,6-dichloro-3,5-dimethoxyphenyl)carbamoyl-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]methyl]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N8O4/c1-5-30(45)40-24-8-6-22(7-9-24)20-44(34(46)41-33-31(35)26(47-3)18-27(48-4)32(33)36)29-19-28(37-21-38-29)39-23-10-12-25(13-11-23)43-16-14-42(2)15-17-43/h5-13,18-19,21H,1,14-17,20H2,2-4H3,(H,40,45)(H,41,46)(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLKJNSBBVSPFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(CC4=CC=C(C=C4)NC(=O)C=C)C(=O)NC5=C(C(=CC(=C5Cl)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

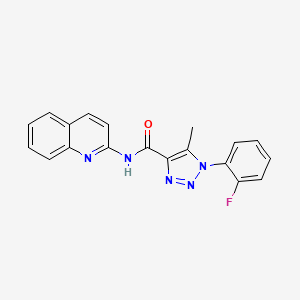

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(dimethylamino)propyl]-5-fluoro-1,3-dihydro-3-[(5-methoxy-1H-indol-3-yl)methylene]-2H-Indol-2-one](/img/structure/B611918.png)